molecular formula C8H6FN3O2 B3357232 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid CAS No. 716362-28-6

2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid

Cat. No.: B3357232
CAS No.: 716362-28-6
M. Wt: 195.15 g/mol
InChI Key: BHTSEWJZUHNILD-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic acid (CAS 716362-28-6) is a high-value benzimidazole-based building block for pharmaceutical research and development. This multifunctional scaffold is particularly significant in the design of new antimicrobial and anticancer agents, leveraging the privileged status of the benzimidazole core in medicinal chemistry . The benzimidazole structure is a bioisostere for purines, allowing its derivatives to interact with critical enzymes and receptors in biological systems, often through hydrogen bonding and π-π stacking interactions . Research on closely related fluoro-benzimidazole derivatives has demonstrated potent inhibitory activity against a panel of gastrointestinal pathogens, including various Escherichia coli and Salmonella typhimurium strains, with minimum inhibitory concentrations (MIC90) in the sub-microgram range . Furthermore, the incorporation of the carboxylic acid (-COOH) and amino (-NH2) functional groups at the 4 and 2 positions of the benzimidazole ring, respectively, provides versatile handles for further synthetic modification. This enables researchers to readily synthesize diverse libraries of hydrazides, hydrazones, and amide derivatives for structure-activity relationship (SAR) studies and potency optimization . The fluorine atom at the 5-position is a common modification to fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability. This compound is supplied for research applications only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O2/c9-3-1-2-4-6(5(3)7(13)14)12-8(10)11-4/h1-2H,(H,13,14)(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTSEWJZUHNILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666381
Record name 2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-28-6
Record name 2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often involve heating in solvents like acetic acid or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Benzimidazole derivatives, including 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid, have shown significant potential as anticancer agents. The compound exhibits various mechanisms of action that contribute to its anticancer efficacy:

  • Topoisomerase Inhibition : Benzimidazole derivatives can act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. This mechanism has been linked to the induction of apoptosis in cancer cells. For instance, studies have demonstrated strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells at concentrations as low as 2.68 μmol/L .
  • DNA Intercalation : The ability of benzimidazole compounds to intercalate into DNA allows them to disrupt replication processes, leading to cell death. Research indicates that certain derivatives can effectively inhibit the proliferation of various cancer cell lines, including pancreatic adenocarcinoma and colorectal carcinoma .
  • Epigenetic Regulation : Some studies suggest that benzimidazole derivatives may function as epigenetic regulators, influencing gene expression patterns that are crucial for cancer progression .

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound NameCell LineIC50 (μmol/L)
2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acidK562 (leukemia)2.68
Compound AHepG-2 (liver)8.11
Compound BHCT-116 (colon)5.00

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied, with promising results against various pathogens:

  • Broad-Spectrum Activity : Compounds derived from benzimidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains. For example, a derivative showed high inhibitory activity against Escherichia coli and Salmonella typhimurium with minimum inhibitory concentrations (MIC90) between 0.49–0.98 µg/mL .
  • Mechanisms of Action : The antimicrobial activity is attributed to the ability of these compounds to form hydrogen bonds with biological targets and engage in hydrophobic interactions, which disrupt cellular processes in pathogens .

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

Compound NamePathogenMIC90 (µg/mL)
Compound CE. coli O157:H70.49
Compound DS. typhimurium0.98
Compound EMRSA>1000

Other Therapeutic Applications

Beyond anticancer and antimicrobial uses, benzimidazole derivatives are being explored for additional therapeutic roles:

  • Calcium Channel Modulation : Certain derivatives have been identified as modulators of small-conductance calcium-activated potassium channels (SK channels), which are involved in various physiological processes in the central nervous system . This modulation may offer therapeutic avenues for neurological disorders.
  • Anti-inflammatory Effects : Benzimidazoles have also shown promise as anti-inflammatory agents by inhibiting key inflammatory pathways and enzymes such as cyclooxygenases (COX) .

Table 3: Summary of Other Applications

ApplicationMechanism/Target
Calcium Channel ModulationSK channels
Anti-inflammatoryCOX inhibition

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and fluoro groups enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and their positions:

Compound Name Substituents (Positions) Biological Activity IC50/ID50 (Potency) Pharmacokinetic Notes
2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic acid (Target) -NH₂ (2), -F (5), -COOH (4) Not explicitly stated (inferred broad potential) N/A Likely moderate solubility
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid -F (4), -CH₃ (1), substituted phenylamino (5), -COOH (6) Undisclosed (structural similarity suggests receptor targeting) N/A Increased lipophilicity from halogenated aryl group
CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) -OCH₂CH₃ (2), biphenyltetrazolyl (1), -COOH (7) Potent angiotensin II receptor antagonist 1.12 × 10⁻⁷ M (bovine adrenal) High oral bioavailability via prodrug TCV-116
4′-{[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl}-2-biphenylcarboxylic acid Biphenylmethyl (complex substituents), -COOH Undisclosed (likely receptor modulation) N/A Enhanced binding affinity from multiple benzimidazole rings
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Triazole core, -F (aryl), -CONH₂ (4) Unknown (triazole derivatives often target enzymes) N/A Reduced metabolic stability compared to benzimidazoles

Key Findings from Comparative Analysis

Substituent Effects on Activity: The fluorine at position 5 in the target compound may enhance metabolic stability and receptor binding via electronegativity, whereas CV-11974 achieves superior angiotensin II receptor antagonism (IC50 ~112 nM) through its tetrazolyl biphenyl group, which mimics the carboxylate in endogenous ligands .

Carboxylic Acid Positioning :

  • The carboxylic acid at position 4 in the target compound contrasts with CV-11974’s position 5. This positional shift may alter hydrogen-bonding patterns with target receptors, impacting selectivity.

Pharmacokinetic Profiles: CV-11974’s prodrug (TCV-116) demonstrates optimized oral absorption, achieving an ID50 of 0.069 mg/kg in rats, 48-fold more potent than DuP 753 .

Structural Complexity vs. Bioactivity :

  • The biphenyl-benzimidazole hybrid in ’s compound shows how extended aromatic systems enhance binding affinity but may reduce solubility, necessitating formulation adjustments .

Biological Activity

2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic acid is a benzimidazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits promising potential as an antimicrobial, anticancer, and antiviral agent. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid can be represented as follows:

  • Molecular Formula : C₉H₈F N₃ O₂
  • Molecular Weight : 197.18 g/mol

The presence of the amino group, fluoro substituent, and carboxylic acid enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives, including 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid, exhibit significant antimicrobial properties. A comparative study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Activity Against S. aureus Activity Against E. coli
2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic acidModerateGood
CiprofloxacinStrongStrong
NorfloxacinModerateStrong

These findings indicate that this compound could serve as a lead in developing new antimicrobial agents targeting resistant strains .

Anticancer Properties

The anticancer potential of 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

A notable study evaluated the effects of this compound on human cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)10.0
A549 (lung cancer)15.0

These results suggest that 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid exhibits significant cytotoxic effects on various cancer types, warranting further investigation into its mechanism of action .

Antiviral Activity

Research indicates that benzimidazole derivatives can inhibit viral replication. Specifically, studies have shown that 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid has potential activity against hepatitis viruses.

In a high-throughput screening assay, the compound demonstrated an EC50 value of approximately 5 µM against Hepatitis C Virus (HCV), indicating its potential as an antiviral agent .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study conducted by Birajdar et al. (2013) synthesized various benzimidazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with similar structures to 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid showed significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In a study published in Frontiers in Pharmacology (2021), researchers evaluated the anticancer effects of benzimidazole derivatives on different cancer cell lines, noting that those with structural similarities to our compound exhibited promising results in inducing apoptosis .

The mechanism by which 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or viral replication.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell cycle regulation.

Further research is needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A robust synthesis approach involves multi-step condensation and cyclization reactions. For example, refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid with aminothiazole derivatives in acetic acid with sodium acetate as a catalyst can yield benzimidazole scaffolds . Optimization may include adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine), extending reflux duration (3–5 hours), and recrystallization from DMF/acetic acid mixtures to enhance purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid, and what characteristic signals should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the aromatic benzimidazole core (δ 7.0–8.5 ppm for 1H; δ 110–150 ppm for 13C) and carboxylic acid protons (broad singlet near δ 12–13 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, focusing on hydrogen-bonding networks between the carboxylic acid group and adjacent amino/fluoro substituents for stability analysis .

Q. What crystallization techniques are appropriate for obtaining high-quality single crystals of this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (20–25°C) promotes crystal growth. Pre-saturate solutions with inert gases to minimize oxidation. SHELXL refinement parameters should include anisotropic displacement parameters for fluorine atoms due to their high electron density .

Advanced Research Questions

Q. How should researchers address contradictory data between computational simulations and experimental spectral results during structural validation?

  • Methodological Answer : Employ iterative validation by:

  • Cross-referencing DFT-calculated vibrational spectra (e.g., IR frequencies) with experimental data, focusing on discrepancies in carboxylic acid O–H stretches (2500–3300 cm⁻¹) .
  • Using SHELX-refined X-ray structures to recalibrate computational models, particularly for fluorine’s van der Waals radii and hydrogen-bonding angles .

Q. What strategies are employed to enhance the aqueous solubility of 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid derivatives without compromising biological activity?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester derivatives (e.g., methyl or ethyl esters) of the carboxylic acid group to improve lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Salt Formation : React with sodium bicarbonate to form water-soluble sodium salts, monitoring pH stability (pH 6–8) to prevent precipitation .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of fluorine substitution on bioactivity?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs with hydrogen or chlorine replacing fluorine at position 5, using identical reaction conditions (e.g., NaOAc/AcOH reflux) .
  • Biological Assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) with IC50 measurements, correlating electronegativity and steric effects of substituents .
  • Data Analysis : Apply multivariate regression models to quantify fluorine’s contribution to binding affinity, using crystallographic B-factors from SHELX-refined structures .

Data Contradiction Analysis

Q. How to resolve discrepancies in melting point data reported for fluorinated benzimidazole derivatives?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize samples using gradient solvent systems (e.g., ethanol/water) and compare DSC thermograms with literature values (e.g., 287.5–293.5°C for trifluoromethyl analogs) .
  • SHELX Validation : Confirm lattice packing via X-ray diffraction, as impurities or polymorphic forms can alter melting points .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid
Reactant of Route 2
2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.